3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
The compound 3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic molecule featuring a benzo[d]oxazol-2(3H)-one core linked via a 2-oxoethyl group to a piperidine ring substituted with a 4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl moiety.
Properties
IUPAC Name |
3-[2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-22-19(27)25(14-6-7-14)18(21-22)13-8-10-23(11-9-13)17(26)12-24-15-4-2-3-5-16(15)29-20(24)28/h2-5,13-14H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXHPCBENPFRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings, including synthesis methods, pharmacological effects, and case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, a piperidine moiety, and a benzo[d]oxazole unit. The synthesis typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The use of cyclopropyl groups in the structure is noteworthy due to their impact on the compound's biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing the triazole moiety. For instance, derivatives of triazole have shown activity against various strains of coronaviruses, including SARS-CoV-2. The mechanism often involves inhibition of key viral enzymes or interference with viral replication processes .
Antimicrobial Properties
The compound's structure suggests possible antibacterial activity. Triazole derivatives have been reported to exhibit antimicrobial properties against resistant bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance among pathogens .
Enzyme Inhibition
Research indicates that compounds similar to the one can act as inhibitors for specific kinases, such as CSNK2A2. These inhibitors can disrupt cellular signaling pathways critical for cancer cell proliferation and survival . The introduction of a triazole group has been shown to enhance potency and metabolic stability while maintaining favorable solubility characteristics .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines. For example, compounds with similar structural features showed significant cytotoxicity against breast cancer cells with IC50 values in low micromolar ranges .
- Animal Models : Preclinical studies using animal models have indicated that these compounds can reduce tumor size when administered at therapeutic doses. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses .
Data Tables
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps that include the formation of the triazole ring and the benzo[d]oxazole moiety. The structural complexity arises from various functional groups that enhance its biological activity. The molecular formula is noted as , with a molecular weight of approximately 431.55 g/mol.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties:
- Antibacterial Activity : Triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain compounds similar to this structure have demonstrated Minimum Inhibitory Concentration (MIC) values significantly lower than conventional antibiotics like ampicillin.
- Antifungal Activity : The triazole ring is particularly noted for its antifungal properties, often outperforming traditional antifungals such as fluconazole in specific applications .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to inhibit critical enzymes involved in DNA synthesis. Studies have highlighted that compounds with similar structural motifs can act as potent inhibitors of thymidylate synthase (TS), an enzyme vital for DNA replication. The IC50 values for these inhibitors range from 0.47 to 1.4 µM, indicating strong efficacy against cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives revealed that modifications to the piperidine side chain significantly impacted antibacterial activity against resistant strains of bacteria. The results showed that certain structural variations led to a marked increase in potency, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, compounds based on the oxadiazole scaffold were synthesized and tested against various cancer cell lines. These studies indicated that the incorporation of different substituents influenced cytotoxicity levels, highlighting the importance of molecular design in enhancing therapeutic efficacy .
Comparison with Similar Compounds
Key Differences :
Triazolone-Piperidine Hybrids
The 4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl group is a rare motif. Similar piperidine-linked triazolones include:
- 1,5-dimethyl-4-(tetrazolyl)pyrazol-3-one derivatives : These compounds, synthesized in recent studies, show moderate antimicrobial activity but lack the benzooxazolone component, reducing their structural complexity .
- 4-(4,5-dihydro-1H-tetrazol-1-yl)phenyl analogs : These derivatives prioritize tetrazole rings over triazolones, altering electronic properties and bioavailability .
Pharmacokinetic and Toxicity Considerations
- Coumarin derivatives: Known for hepatotoxicity at high doses, necessitating structural modifications to improve safety profiles .
- Piperidine-containing drugs : Often exhibit CNS penetration but may require cytochrome P450 inhibition studies to assess metabolic stability .
Preparation Methods
Key Disconnections
A logical retrosynthetic analysis of the target compound suggests several key disconnections:
- The N-alkylation bond between the benzoxazolone nitrogen and the 2-oxoethyl linker
- The amide bond connecting the 2-oxoethyl linker to the piperidine nitrogen
- The C-C bond between the piperidine 4-position and the triazole moiety
Based on these disconnections, four primary building blocks emerge:
- Benzo[d]oxazol-2(3H)-one
- α-halo acetic acid derivatives
- 4-substituted piperidine
- 4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole
Building Blocks and Intermediates
The synthesis requires preparation of several key intermediates. The benzoxazolone core serves as a fundamental starting point, typically prepared from 2-aminophenol through cyclization reactions. The triazole component requires specific substitution patterns, generally synthesized from appropriate hydrazine derivatives and carboxylic acid precursors. The piperidine ring connects these major segments through selective alkylation and coupling reactions.
Preparation of Benzoxazolone Core
Classical Methods for Benzoxazolone Synthesis
The benzo[d]oxazol-2(3H)-one core can be synthesized using several established methodologies:
- Cyclization of 2-aminophenol with carbonylating agents such as phosgene, triphosgene, or carbonyldiimidazole
- Reaction of 2-aminophenol with urea under acidic conditions
- Cyclization with diethyl carbonate in the presence of a base catalyst
- Reaction with diphenyl carbonate in the presence of sodium methoxide
Among these approaches, the diphenyl carbonate method offers advantages in terms of safety and efficiency compared to phosgene-based reagents.
Modern Approaches and Optimizations
Recent advances in benzoxazolone synthesis include metal-catalyzed reactions and green chemistry approaches:
- Palladium-catalyzed intramolecular cyclization of appropriately substituted precursors
- Microwave-assisted synthesis, which significantly reduces reaction times from conventional 60 minutes to just 5 minutes while improving yields
- Lewis acid-mediated ring formations using aluminum chloride as demonstrated for related benzoxazole structures
- Ionic liquid catalyzed methods offering environmentally friendly alternatives
N-3 Functionalization Strategies
The N-3 position of the benzoxazolone core requires selective alkylation to introduce the 2-oxoethyl linker. This can be achieved through:
- Direct N-alkylation using α-halo esters or α-halo acid derivatives
- Mannich reaction with formaldehyde and appropriate amine components
- Michael addition to α,β-unsaturated carbonyl compounds
According to documented procedures, the Mannich reaction provides an efficient route for introducing substituents at the N-3 position of benzoxazolone. This approach involves reacting benzoxazolone with formaldehyde and an appropriate amine in methanol, either under reflux conditions or using microwave irradiation.
The reaction pathway proceeds as shown in Table 1:
Table 1: Comparison of Conventional and Microwave Methods for N-3 Functionalization of Benzoxazolone
| Method | Reaction Conditions | Time | Yield (%) | Purity (Melting Point) |
|---|---|---|---|---|
| Conventional Reflux | Methanol, Formalin | 60 min | 53 | 151°C |
| Microwave Irradiation | Methanol, Formalin | 5 min | 58 | 151°C |
Data adapted from synthesis of related N-3 functionalized benzoxazolones
For our target compound, N-alkylation with ethyl bromoacetate followed by hydrolysis provides the required carboxylic acid intermediate for subsequent coupling with the piperidine component.
Synthesis of Triazole Moiety
Preparation of 4-Cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole
The triazole component requires specific substitution patterns. Based on related structures in the literature, several approaches can be employed:
- Cyclization of N-methyl-N'-cyclopropylsemicarbazide derivatives
- Reaction of N-methylhydrazine with cyclopropyl isocyanate followed by cyclization
- Transformations from other heterocycles to form the desired triazole structure
A potential synthetic route involves the initial formation of N-methyl-N'-cyclopropylsemicarbazide through the reaction of methylhydrazine with cyclopropyl isocyanate, followed by cyclization using triethyl orthoformate or related reagents.
Functionalization at the 3-Position
The 3-position of the triazole requires appropriate functionalization to enable coupling with the piperidine moiety. This can be achieved through:
- Direct metalation using strong bases (e.g., LDA, n-BuLi) followed by electrophilic substitution
- Introduction of metalation-directing groups to control regioselectivity
- Cross-coupling reactions using organometallic intermediates when appropriate functional handles are in place
The presence of the cyclopropyl and methyl substituents influences the electronic distribution and reactivity of the triazole ring, necessitating careful control of reaction conditions to achieve the desired selectivity.
Coupling Strategies and Final Assembly
Preparation of Triazole-Substituted Piperidine
Analytical Characterization
Spectroscopic Identification
The target compound can be characterized using various spectroscopic techniques:
FTIR Spectroscopy: Expected to show characteristic absorption bands at 1750-1780 cm⁻¹ (benzoxazolone C=O), 1630-1650 cm⁻¹ (amide C=O), 1700-1720 cm⁻¹ (triazolone C=O), and 2800-2950 cm⁻¹ (aliphatic C-H stretching)
¹H NMR Spectroscopy: Expected to show signals for:
- Aromatic protons: 7.0-7.5 ppm (multiplet, 4H)
- N-CH₂-CO: 4.5-5.0 ppm (singlet, 2H)
- Piperidine protons: 1.5-3.5 ppm (multiplet, 9H)
- N-CH₃: 3.0-3.2 ppm (singlet, 3H)
- Cyclopropyl protons: 0.5-1.2 ppm (multiplet, 5H)
¹³C NMR Spectroscopy: Expected to show signals for:
- Carbonyl carbons: 160-170 ppm
- Aromatic carbons: 110-155 ppm
- Aliphatic carbons: 20-60 ppm
Mass Spectrometry:
- Molecular ion peak at m/z 397 [M+H]⁺
- Characteristic fragmentation patterns corresponding to cleavage of the amide bond and fragmentations of the heterocyclic rings
Purity Assessment
Purity assessment is critical for ensuring the quality of the synthesized compound:
- HPLC analysis with appropriate detection methods (UV, 220-280 nm)
- Thin-layer chromatography using multiple solvent systems
- Melting point determination (expected range: 150-180°C)
- Elemental analysis to confirm composition (C₂₀H₂₃N₅O₄)
Alternative Synthetic Approaches
Convergent Synthesis Strategy
A convergent approach offers advantages for complex molecules like our target compound:
- Synthesis of Fragment A: N-alkylated benzoxazolone carboxylic acid
- Synthesis of Fragment B: Triazole-substituted piperidine
- Final coupling of Fragments A and B through amide bond formation
This strategy minimizes manipulations of complex intermediates and potentially improves overall yields. Additionally, it facilitates the preparation of analogues by varying either fragment.
Microwave-Assisted Synthesis
Microwave irradiation has demonstrated significant advantages for heterocyclic synthesis, particularly for benzoxazolone derivatives. The application of microwave technology to multiple steps in the synthesis could provide:
- Dramatically reduced reaction times (minutes vs. hours)
- Improved yields for challenging transformations
- Reduced side reactions through precise temperature control
- Enhanced reproducibility for scale-up purposes
Comparative Analysis of Synthetic Methods
Efficiency Comparison
Table 3 presents a comparative analysis of the primary synthetic methods discussed:
Table 3: Comparison of Synthetic Methods for Key Transformations
| Transformation | Conventional Method | Advanced Method | Advantages of Advanced Method |
|---|---|---|---|
| Benzoxazolone formation | Phosgene-based reagents | Diphenyl carbonate/Microwave | Safer, faster, environmentally friendly |
| N-Alkylation | SN2 with haloacetates | Mannich reaction/Microwave | Shorter reaction time, higher yield |
| Triazole synthesis | Multi-step sequential additions | One-pot cyclization | Fewer purification steps, higher overall yield |
| Amide coupling | Acid chloride formation | HATU-mediated coupling | Milder conditions, fewer side reactions |
| Overall synthesis | Linear approach | Convergent strategy | Improved overall yield, flexibility for analogues |
Scalability Considerations
For larger-scale production, several modifications to the synthetic route would be advantageous:
- Replacement of chromatographic purifications with crystallization or precipitation techniques
- Substitution of expensive coupling reagents (HATU) with more economical alternatives (EDC/HOBt)
- Implementation of continuous flow processes for exothermic or hazardous transformations
- Optimization of solvent usage and recycling to improve sustainability
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step strategies, such as coupling triazole-piperidine intermediates with benzoxazolone moieties. Key steps include:
- Copper-catalyzed cycloaddition for triazole formation, as demonstrated in similar triazole-pyrazole hybrids (e.g., using CuSO₄ and ascorbate in THF/water at 50°C for 16 hours) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) are preferred for amide bond formation between the piperidine and oxoethyl-benzoxazolone units.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol or acetonitrile) ensures purity .
Q. How can the structure and purity of the compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks. For example, the benzoxazolone carbonyl signal typically appears at ~170 ppm in ¹³C NMR .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .
- Infrared (IR) Spectroscopy : Peaks at ~1650–1750 cm⁻¹ confirm carbonyl groups (triazolone, benzoxazolone) .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported synthetic yields or biological activity data?
- Reproducibility checks : Replicate reactions under identical conditions (e.g., temperature, solvent, catalyst loading) to verify yield discrepancies .
- Analytical validation : Use orthogonal techniques (e.g., LC-MS vs. NMR) to confirm compound identity in conflicting studies.
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., reaction time, reagent ratios) affecting yield or activity .
Q. How can the biological activity of this compound be systematically evaluated?
- In vitro assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays or ELISA. For example, triazole derivatives often exhibit inhibitory activity against inflammatory targets .
- Dose-response studies : Determine IC₅₀ values via serial dilutions (e.g., 0.1–100 μM) and nonlinear regression analysis.
- Cellular toxicity : Assess cytotoxicity in HEK-293 or HepG2 cells using MTT assays .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Analog synthesis : Modify substituents (e.g., cyclopropyl to methyl or phenyl groups) on the triazole or piperidine moieties.
- Activity profiling : Compare IC₅₀ values across analogs to identify critical functional groups (see Table 1).
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .
Table 1: Example SAR for Triazole-Piperidine Analogs
| Substituent (R) | Biological Activity (IC₅₀, μM) | Key Feature |
|---|---|---|
| Cyclopropyl | 0.45 ± 0.02 | Enhanced selectivity |
| Methyl | 1.20 ± 0.15 | Reduced potency |
| Phenyl | 0.89 ± 0.10 | Increased lipophilicity |
Q. How can instability or degradation of this compound during storage be mitigated?
- Storage conditions : Use amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation.
- Lyophilization : Convert to a stable powder form for long-term storage .
- Degradation analysis : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .
Methodological Considerations for Data Interpretation
Q. What statistical methods are appropriate for analyzing dose-response or kinetic data?
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Kinetic analysis : Use Michaelis-Menten or Hill equations to derive enzyme inhibition constants (Kᵢ) .
Q. How can computational tools complement experimental studies on this compound?
- Molecular dynamics (MD) simulations : Explore conformational flexibility in aqueous or lipid environments (GROMACS/AMBER).
- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
